molecular formula C31H39NO3Si B1434184 N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten CAS No. 1379812-37-9

N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten

Cat. No. B1434184
CAS RN: 1379812-37-9
M. Wt: 501.7 g/mol
InChI Key: RZCVKOVNJSXVKV-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten, also known as N-Boc-4-TBS-3-AB, is an important organic compound used in a variety of scientific research applications. It is a derivative of the amino acid alanine and is used in a variety of synthetic reactions. N-Boc-4-TBS-3-AB is a versatile organic compound that can be used in the synthesis of peptides, proteins, and other biologically active compounds.

Scientific Research Applications

Synthesis of Complex Molecules

Research has explored the utility of N-Boc-protected amino acids and derivatives in the synthesis of complex molecules. For example, enantiopure compounds have been synthesized using N-Boc-protected amino acids as intermediates, demonstrating their importance in creating spatially complex structures. These processes often involve multi-step synthetic routes where the N-Boc group serves to protect the amino functionality during reactions that might otherwise alter or degrade it. This protective capability is critical in the synthesis of constrained mimics of peptide backbones, offering insights into peptide behavior and facilitating the development of peptide-based therapeutics (Feng & Lubell, 2001).

Peptide Synthesis

The N-Boc group plays a pivotal role in peptide synthesis, particularly in the formation of peptide bonds without racemization. This aspect is crucial for the synthesis of peptides and proteins with specific biological activities. Methods have been developed to efficiently introduce and remove the N-Boc group, enhancing the synthesis process's overall yield and purity. For instance, the use of heteropoly acids as catalysts for N-Boc deprotection demonstrates a move towards more environmentally benign and efficient synthesis methods (Heydari et al., 2007).

Protecting Group Chemistry

The versatility of the N-Boc group extends to its use as a protecting group in organic synthesis. It is particularly noted for its stability under various conditions and its ease of removal when no longer needed. This balance of stability and removability makes it an invaluable tool in the synthesis of molecules with multiple functional groups that require selective reactions at specific sites. Catalyst-free methods for N-Boc deprotection in water highlight the ongoing development of more sustainable and efficient synthetic methods (Chankeshwara & Chakraborti, 2006).

Modular Dipeptide-Analogue Ligands

The structural versatility of N-Boc-protected amino acids has been utilized in the development of modular dipeptide-analogue ligands for catalysis. These novel ligands have been applied in ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, demonstrating the utility of N-Boc-protected amino acids in creating highly selective and efficient catalyst systems. This application underscores the broader role of N-Boc-protected amino acids in facilitating asymmetric synthesis and catalysis, contributing to the synthesis of enantiomerically pure compounds (Pastor, Vaestilae, & Adolfsson, 2003).

properties

IUPAC Name

tert-butyl N-[1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]but-3-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39NO3Si/c1-8-25(32-29(33)34-30(2,3)4)23-24-19-21-26(22-20-24)35-36(31(5,6)7,27-15-11-9-12-16-27)28-17-13-10-14-18-28/h8-22,25H,1,23H2,2-7H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCVKOVNJSXVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten
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N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten
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N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten
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N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten
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N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten
Reactant of Route 6
N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten

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